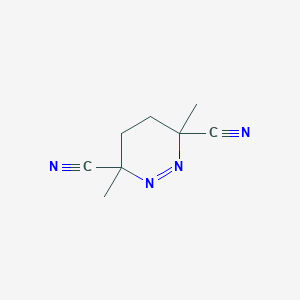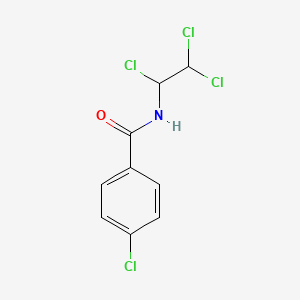![molecular formula C15H9N5 B14612468 3-(Pyridin-3-yl)[1,2,4]triazino[5,6-c]quinoline CAS No. 60075-20-9](/img/structure/B14612468.png)
3-(Pyridin-3-yl)[1,2,4]triazino[5,6-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Pyridin-3-yl)[1,2,4]triazino[5,6-c]quinoline is a heterocyclic compound that features a unique fusion of pyridine, triazine, and quinoline rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-3-yl)[1,2,4]triazino[5,6-c]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3-cyanopyridine with ortho-aminobenzonitrile in the presence of a strong acid like hydrochloric acid and glacial acetic acid . The reaction proceeds through diazotization followed by cyclization to form the triazinoquinoline core.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.
化学反応の分析
Types of Reactions
3-(Pyridin-3-yl)[1,2,4]triazino[5,6-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced triazinoquinoline derivatives.
Substitution: Formation of substituted triazinoquinoline derivatives with various functional groups.
科学的研究の応用
作用機序
The mechanism of action of 3-(Pyridin-3-yl)[1,2,4]triazino[5,6-c]quinoline involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
3-(Pyridin-4-yl)-1,2,4-triazino[5,6-b]indole: Known for its antifungal and anticancer activities.
1,2,4-Triazino[5,6-b]quinoline: Studied for its antimicrobial and antiviral properties.
Quinolinyl-pyrazoles: Explored for their wide range of pharmacological activities, including antimalarial and antitumor effects.
Uniqueness
3-(Pyridin-3-yl)[1,2,4]triazino[5,6-c]quinoline stands out due to its unique fusion of three different heterocyclic rings, which imparts distinct electronic and steric properties. This makes it a versatile scaffold for the development of new therapeutic agents and materials.
特性
CAS番号 |
60075-20-9 |
|---|---|
分子式 |
C15H9N5 |
分子量 |
259.27 g/mol |
IUPAC名 |
3-pyridin-3-yl-[1,2,4]triazino[5,6-c]quinoline |
InChI |
InChI=1S/C15H9N5/c1-2-6-12-11(5-1)14-13(9-17-12)18-15(20-19-14)10-4-3-7-16-8-10/h1-9H |
InChIキー |
MKVHJDFKFICHQT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)N=C(N=N3)C4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[Bis(carboxymethyl)amino]hexanoic acid](/img/structure/B14612387.png)

![3-{[(1E)-3-Phenyltriaz-1-en-1-yl]methyl}pyridine](/img/structure/B14612400.png)



![1H-Pyrrolo[1,2-a]indole-9-carboxaldehyde, 2,3-dihydro-6,7-dimethoxy-](/img/structure/B14612427.png)
![1-[(E)-hydrazinylidenemethyl]-3-(3-nonylsulfanylpropyl)urea](/img/structure/B14612434.png)






